molecular formula C17H21N5O3 B3014930 Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1797722-55-4

Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone

Cat. No.: B3014930
CAS No.: 1797722-55-4
M. Wt: 343.387
InChI Key: YBJBZVKKKOVIOL-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone is a complex organic compound with a molecular formula of C18H22N4O3 This compound is part of the heterocyclic aromatic series, characterized by a ring structure that includes oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and piperazine derivatives. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the compound. For example, the condensation of furan derivatives with piperazine can be carried out in the presence of a base such as sodium hydroxide, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .

Scientific Research Applications

Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(piperazin-1-yl)methanone
  • Morpholinopyridazine derivatives
  • Piperazine derivatives

Uniqueness

Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone is unique due to its combination of furan, morpholine, and pyridazine rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

furan-2-yl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c23-17(15-2-1-9-25-15)22-5-3-20(4-6-22)14-12-16(19-18-13-14)21-7-10-24-11-8-21/h1-2,9,12-13H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJBZVKKKOVIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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